N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
Historical Development of Triazole-based Compounds in Medicinal Chemistry
Triazole derivatives have been integral to medicinal chemistry since their discovery in 1885 by Bladin, who first described the five-membered aromatic ring containing three nitrogen atoms. Early applications focused on antifungal agents, with the 1944 discovery of azole derivatives inhibiting ergosterol synthesis in Candida species marking a breakthrough. The development of fluconazole in the 1980s demonstrated the clinical viability of 1,2,4-triazoles, while 1,2,3-triazoles gained prominence through click chemistry-enabled drug discovery in the 2000s.
A key milestone was the recognition of triazoles as bioisosteres for imidazoles, reducing toxicity by weakening metal coordination while maintaining target affinity. The structural versatility of triazoles allowed substitutions at multiple positions, enabling optimization of pharmacokinetic properties. For example, voriconazole’s fluoropyrimidine-triazole hybrid structure improved blood-brain barrier penetration compared to earlier azoles.
| Table 1: Evolution of Triazole-based Therapeutics | |
|---|---|
| Era | Key Development |
| 1885 | Bladin’s isolation of triazoles |
| 1940s–1960s | First-gen antifungal imidazoles |
| 1980s–1990s | Fluconazole, itraconazole |
| 2000s–present | Click chemistry-derived hybrids |
| 2010s–present | Targeted kinase inhibitors |
Significance of Pyrrolo[3,4-d]triazole Scaffold in Drug Discovery
The pyrrolo[3,4-d]triazole system combines a bridgehead nitrogen-containing pyrrole fused to a 1,2,3-triazole ring, creating a rigid, planar structure ideal for target engagement. This scaffold enables:
- Multi-site hydrogen bonding : The triazole’s N2 and N3 atoms interact with protein residues (e.g., EGFR’s Met793 and Thr854), while the pyrrole nitrogen contributes π-π stacking.
- Enhanced metabolic stability : The fused ring system resists oxidative degradation compared to monocyclic triazoles.
- Diverse substitution patterns : Positions 1 (acetamide), 5 (3,4-dimethoxyphenyl), and 4/6 (diketone) permit modular pharmacophore assembly.
Recent studies show that bridgehead nitrogen heterocycles like pyrrolo-triazoles exhibit privileged binding to kinase ATP pockets. For instance, analogs with 3,4-dimethoxy substitutions demonstrated 98.5% EGFR inhibition at 0.69 μM in A549 lung cancer models. The diketone moiety at positions 4/6 may chelate metal ions in enzymatic active sites, though this requires further validation.
Current Research Landscape of Triazole-Acetamide Hybrids
Triazole-acetamide hybrids represent a growing subclass, with the acetamide linker enhancing solubility and enabling conjugation to secondary pharmacophores. The subject compound exemplifies this strategy:
Structural Features
- Acetamide backbone : Serves as a flexible spacer between the pyrrolo-triazole core and the 2-chloro-4-methylphenyl group, optimizing logP values (calculated: 2.8–3.1).
- 3,4-Dimethoxyphenyl group : Enhances membrane permeability via methoxy groups’ lipophilicity while maintaining H-bond donor capacity.
- Diketone system : Potential enol-keto tautomerism may facilitate interactions with catalytic lysine residues in kinases.
Synthetic strategies employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, followed by amidation to install the acetamide group. Microwave-assisted methods have reduced reaction times from 24 h to <2 h while maintaining yields >85%. Current research focuses on optimizing substituent effects:
- Electron-withdrawing groups (e.g., 2-chloro) improve target affinity but may reduce solubility
- Methoxy groups balance lipophilicity and metabolic stability
- Bulky N-substituents (e.g., 4-methylphenyl) prevent unwanted off-target interactions
Ongoing work explores hybrid systems combining pyrrolo-triazoles with thiosemicarbazones or hydrazones to target multiple oncology pathways simultaneously.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O5/c1-11-4-6-14(13(22)8-11)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)12-5-7-15(31-2)16(9-12)32-3/h4-9,18-19H,10H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRGHIWCSXPRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the chloro, methyl, and dimethoxyphenyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Studies have indicated that compounds similar to N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exhibit cytotoxic effects against various cancer cell lines. The pyrrolo[3,4-d][1,2,3]triazole moiety is known for its ability to interact with DNA and inhibit cell proliferation. Specific studies have shown that derivatives of this compound can induce apoptosis in cancer cells by triggering intrinsic pathways and disrupting mitochondrial function .
Neuropharmacological Applications
The compound's interaction with acetylcholinesterase (AChE) suggests potential use in treating neurodegenerative diseases such as Alzheimer's. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive functions. Research into similar compounds has demonstrated their efficacy in enhancing memory and learning abilities in animal models .
Biochemical Research
Enzyme Inhibition Studies
this compound can serve as a valuable tool in enzyme inhibition studies. Its structure allows it to act as a competitive inhibitor for enzymes involved in metabolic pathways. For instance, studies have utilized similar compounds to assess their impact on various hydrolases and transferases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound aids in optimizing its pharmacological properties. Variations in substituents on the aromatic rings or modifications to the triazole core can significantly alter biological activity. This makes it a suitable candidate for SAR studies aimed at developing more potent derivatives with improved selectivity and reduced toxicity .
Potential Side Effects and Toxicology
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogous molecules from the literature:
Key Observations
Core Heterocycles: The target compound’s pyrrolo-triazol-dione core is distinct from the pyrrolo-thiazolo-pyrimidine systems in , and 7 . The triazol-dione moiety may enhance hydrogen-bonding interactions compared to sulfur-containing thiazolo or thiadiazinone rings.
Substituent Effects :
- The 2-chloro-4-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence binding affinity compared to simpler 4-methoxyphenyl or phenyl substituents .
- Dimethoxy groups (3,4-position) in the target compound could enhance metabolic stability relative to single methoxy or chloro substituents in analogs .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for triazole-fused systems, such as cyclization of hydrazine or carboxamide intermediates (as in ) .
- In contrast, S-alkyl triazole-thiol derivatives () employ straightforward alkylation reactions, offering higher yields and scalability .
Bioactivity Potential: While the target compound’s bioactivity remains uncharacterized, structurally related triazole-thiadiazinones () and triazole-thiols () exhibit anticancer and antimicrobial properties, respectively . The chloro and dimethoxy groups in the target compound may synergize for kinase or protease inhibition, warranting further study.
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes multiple functional groups. Its molecular formula is , and it has a molecular weight of approximately 423.86 g/mol. The presence of the chloro and methoxy groups suggests potential interactions with biological targets.
Antiviral Activity
Research indicates that derivatives of pyrrolo[3,4-d][1,2,3]triazoles exhibit significant antiviral properties. For instance:
- Anti-HIV Activity : Some studies have shown that related compounds possess micromolar antiviral potency against HIV-1. The flexibility of the haloamide component in these compounds may enhance their efficacy against resistant strains of the virus .
Anticancer Potential
The compound's structure suggests it may also have anticancer properties:
- Mechanism of Action : Pyrrole derivatives are known to interact with DNA and inhibit cancer cell proliferation. The unique arrangement of functional groups in this compound may enhance its ability to target specific cancer pathways .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in disease processes:
- PARP Inhibition : Similar compounds have been studied for their ability to inhibit PARP (Poly (ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms. Inhibitors of PARP have shown promise in enhancing the effects of chemotherapy drugs in cancer treatment .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antiviral | Pyrrolo[3,4-c]pyrazole derivatives | Micromolar potency against HIV-1 |
| Anticancer | Various pyrrole derivatives | Inhibition of cancer cell proliferation |
| Enzyme Inhibition | PARP inhibitors | Enhanced efficacy of chemotherapy drugs |
Case Study: Anti-HIV Activity Evaluation
In a study evaluating the anti-HIV activity of novel pyrrole derivatives:
- Methodology : Compounds were tested for their ability to reduce viral replication in vitro.
- Results : Several compounds demonstrated significant antiviral effects with low cytotoxicity profiles. The most potent derivatives showed effective inhibition at concentrations below 10 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like this compound:
- Key Modifications : Substituents such as methoxy and chloro groups significantly influence the potency and selectivity of these compounds against various biological targets. Adjustments to these groups can lead to enhanced activity or reduced side effects.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
